molecular formula C10H13NO2 B2375987 (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid CAS No. 2248209-96-1

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid

Cat. No.: B2375987
CAS No.: 2248209-96-1
M. Wt: 179.219
InChI Key: VMDPYGGUYSMUPV-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a propanoic acid moiety at the 3-position. The (2S) configuration indicates the stereochemistry of the molecule, which is important for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methylpyridin-3-amine.

    Functional Group Introduction: The amino group is protected, and the methyl group is introduced at the 2-position using a suitable alkylating agent.

    Formation of Propanoic Acid Moiety: The protected intermediate undergoes a series of reactions, including oxidation and esterification, to introduce the propanoic acid moiety.

    Deprotection and Purification: The final step involves deprotection of the amino group and purification of the product to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 2-Amino-5-bromo-3-methylpyridine
  • 2-Amino-3-bromo-5-methylpyridine

Comparison: (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. The presence of the (2S) configuration enhances its specificity in biological interactions, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-methyl-3-(5-methylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-9(6-11-5-7)4-8(2)10(12)13/h3,5-6,8H,4H2,1-2H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDPYGGUYSMUPV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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